6-Naphthamide, 2-amino-
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Overview
Description
6-Naphthamide, 2-amino- is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an amino group attached to the naphthalene ring
Preparation Methods
The synthesis of 6-Naphthamide, 2-amino- typically involves the reaction of 2-naphthoic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
6-Naphthamide, 2-amino- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: The compound can be reduced to form naphthylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
6-Naphthamide, 2-amino- has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 6-Naphthamide, 2-amino- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating certain neurological disorders .
Comparison with Similar Compounds
6-Naphthamide, 2-amino- can be compared with other naphthalene derivatives such as 1,8-naphthalimide and 2-naphthoic acid. While all these compounds share a common naphthalene core, 6-Naphthamide, 2-amino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, 1,8-naphthalimide is widely used in fluorescent dyes and OLEDs, whereas 6-Naphthamide, 2-amino- is more focused on medicinal applications .
Properties
CAS No. |
99102-68-8 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-aminonaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H10N2O/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,12H2,(H2,13,14) |
InChI Key |
PXDLQIWABAXLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1C(=O)N |
Origin of Product |
United States |
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